

In Vivo Efficacy of TMP269 in Disease Models

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Tmp269

CAS No.: 1314890-29-3

Cat. No.: S548559

Get Quote

Disease Model	Species	Key Findings	Effective Dose & Administration	Proposed Mechanism of Action
Ischemic Stroke [1]	Rat (Sprague-Dawley)	↓ Infarct volume, ↓ blood-brain barrier disruption, improved neurological function	4 mg/kg; Intraperitoneal (i.p.) injection, 0.5 hours before ischemia [1]	↑ Histone H2A acetylation, ↑ tissue kallikrein expression, protection of tight junction proteins (occludin, claudin-5, ZO-1) [1]
Parkinson's Disease [2]	Rat	Protected dopaminergic neurons, reduced forelimb impairments, ↓ microglial activation	0.5 mg/kg; Continuous infusion via mini-osmotic pump for 7 days [2]	↑ BMP2 expression & BMP-Smad signaling, ↑ acetylated histone H3, reversed 6-OHDA-induced nuclear HDAC5 accumulation [2]
Acute Lung Injury [3]	Mouse (C57BL/6)	Improved vascular barrier integrity and lung function	10-15 mg/kg; Subcutaneous (s.c.) injection [3]	↓ LPS-induced myosin light chain (MLC) phosphorylation, ↓ ArgBP2 expression (Rho signaling pathway) [3]
Ulcerative Colitis [4]	Mouse	Influenced differentiation of	Specific dose not detailed; used "TMP269" [4]	Inhibition of Class IIa HDACs (HDAC4/7) in immune cells [4]

Disease Model	Species	Key Findings	Effective Dose & Administration	Proposed Mechanism of Action
		inflammatory Th17 cells		

Detailed Experimental Protocols

The methodologies from these studies provide a guide for in vivo research with **TMP269**.

Middle Cerebral Artery Occlusion (MCAO) Model of Stroke [1]

- **Animal Model:** Adult male Sprague-Dawley rats (250-300 g).
- **Ischemia Induction:** A nylon filament with a silicone tip was inserted into the left internal carotid artery to occlude the Middle Cerebral Artery (MCA). After 90 minutes of occlusion, the filament was withdrawn to allow reperfusion.
- **TMP269 Administration:** **TMP269** was dissolved and administered via **intraperitoneal (i.p.) injection** at a dose of **4 mg/kg**, 30 minutes before the induction of ischemia [1].
- **Key Outcome Measures:**
 - **Infarct Volume:** Measured 24 hours post-reperfusion using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
 - **Blood-Brain Barrier (BBB) Integrity:** Evaluated using Evans Blue dye extravasation.
 - **Molecular Analysis:** Western blot and immunohistochemistry for histone H2A acetylation, tissue kallikrein, and tight junction proteins (occludin, claudin-5, ZO-1) in the brain tissue surrounding the ischemic area [1].

6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease [2]

- **Animal Model:** Rats.
- **Lesion Induction:** 6-OHDA was administered into the striatum to create a unilateral lesion of the nigrostriatal dopaminergic pathway.
- **TMP269 Administration:** **TMP269** was delivered via **continuous infusion** at **0.5 mg/kg** for **7 days** using a subcutaneously implanted **mini-osmotic pump** [2].
- **Key Outcome Measures:**
 - **Behavioral Assessment:** Forelimb use asymmetry tests.

- **Histological Analysis:** Immunostaining for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
- **Molecular Analysis:** Western blot analysis of BMP2, phosphorylated Smad1/5 (pSmad1/5), and acetylated histone H3 levels in the midbrain [2].

Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model [3]

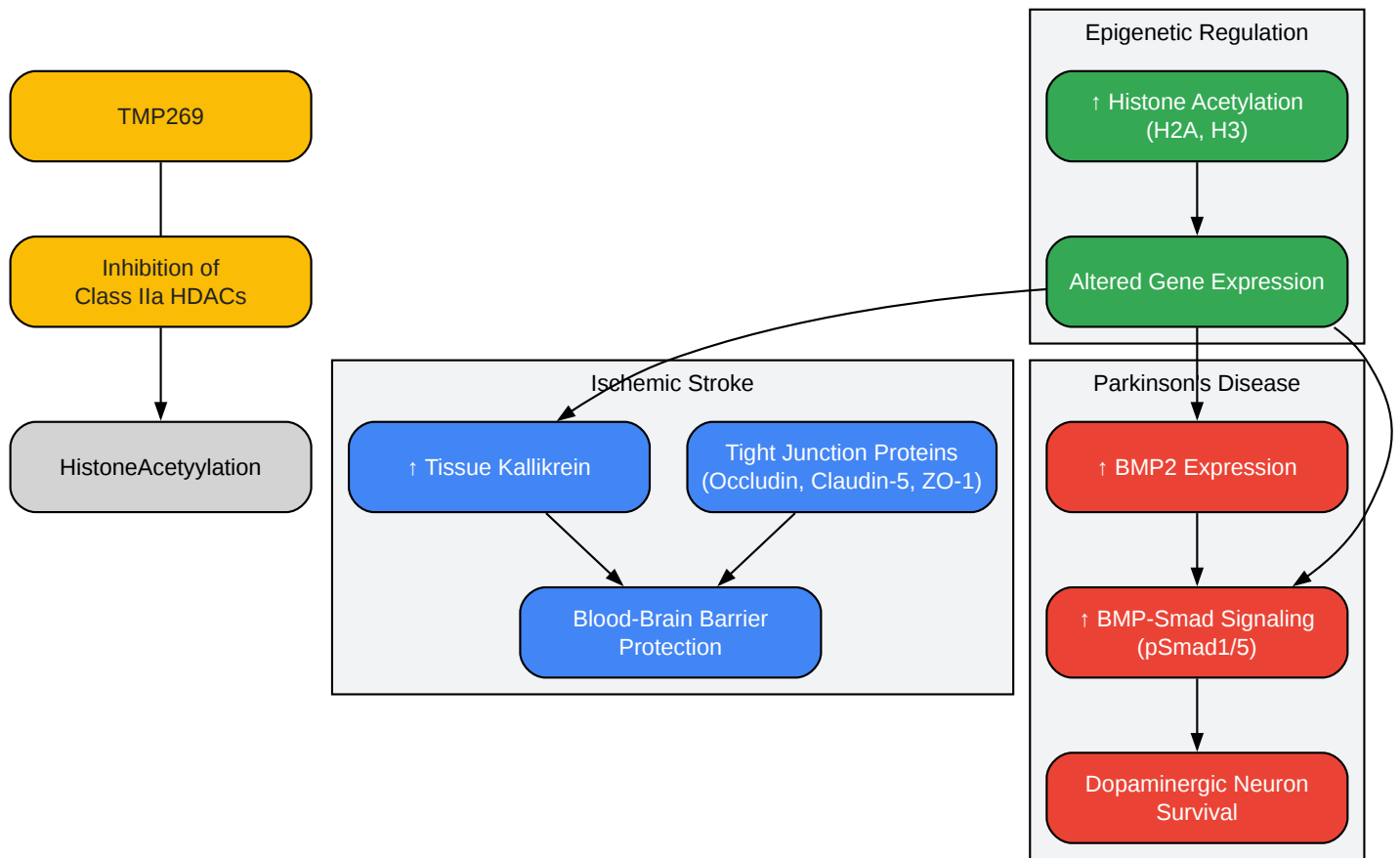
- **Animal Model:** C57BL/6 mice.
- **Injury Induction:** LPS was administered intratracheally to induce lung inflammation and vascular leakage.
- **TMP269 Administration:** **TMP269** was given via **subcutaneous (s.c.) injection** at doses of **10-15 mg/kg** [3].
- **Key Outcome Measures:**
 - **Lung Function:** Assessment of vascular barrier integrity and edema.
 - **Molecular Analysis:** Measurement of myosin light chain (MLC) phosphorylation and ArgBP2 protein levels in lung tissues or isolated endothelial cells [3].

Mechanisms of Action and Signaling Pathways

TMP269's efficacy across different models stems from its selective inhibition of Class IIa HDACs (HDAC4, 5, 7, 9), which influences key cellular signaling pathways.

Neuroprotective Mechanisms

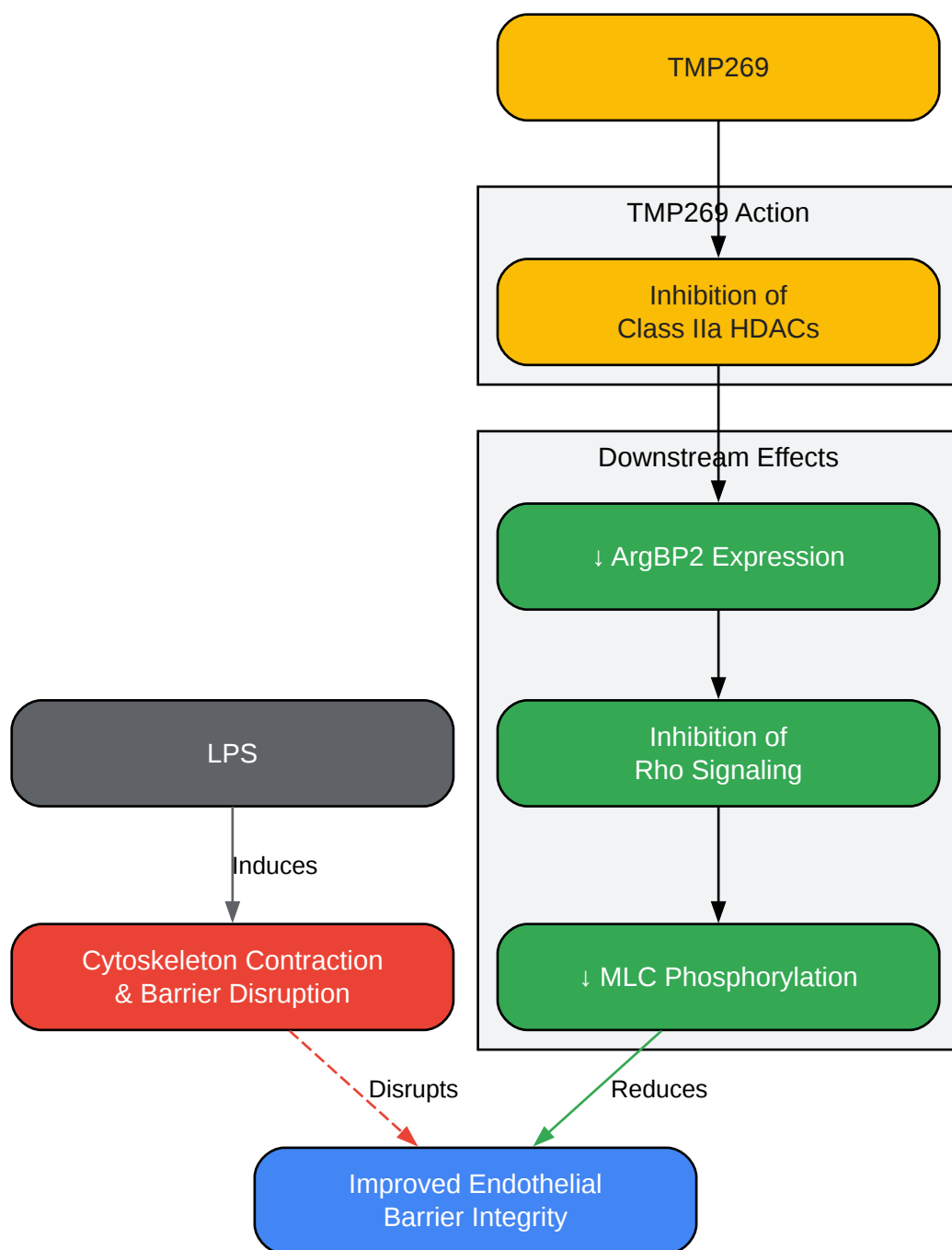
In nervous system disorders, **TMP269** exerts protection through epigenetic modulation and upregulation of specific trophic factors.



[Click to download full resolution via product page](#)

Endothelial Barrier Protection Mechanism

In Acute Lung Injury, **TMP269** stabilizes the endothelial barrier by modulating the cytoskeleton.



[Click to download full resolution via product page](#)

Research Considerations

- **Dosing is Model-Dependent:** The effective dose varies significantly, from **0.5 mg/kg** in Parkinson's models to **4-16 mg/kg** in stroke studies [1] [2]. The optimal dose must be determined for your specific model and administration route.

- **Administration Route Matters:** **TMP269** has been successfully delivered via **intraperitoneal (i.p.) injection**, **subcutaneous (s.c.) injection**, and **continuous infusion** using mini-osmotic pumps [1] [2] [3]. Choose based on your experimental needs for peak concentration or sustained delivery.
- **Solubility and Formulation:** **TMP269** is insoluble in water [5]. For in vivo studies, it is typically first dissolved in **DMSO** to create a stock solution, which is then diluted in a suitable vehicle like saline or a solution containing PEG300 and Tween-80 for administration [6].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Neuroprotective mechanism of TMP269, a selective class IIA ... [pmc.ncbi.nlm.nih.gov]
2. The class-IIa HDAC inhibitor TMP269 promotes BMP-Smad signalling and is neuroprotective in in vitro and in vivo 6-hydroxydopamine models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
3. Inhibition of Class Ila HDACs improves endothelial barrier ... [pmc.ncbi.nlm.nih.gov]
4. Exploring the role of class Ila HDACs in inflammatory diseases [drugtargetreview.com]
5. TMP269 | 1314890-29-3 [chemicalbook.com]
6. TMP269 | HDAC inhibitor | Mechanism | Concentration [selleckchem.com]

To cite this document: Smolecule. [In Vivo Efficacy of TMP269 in Disease Models]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548559#tmp269-in-vivo-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com